molecular formula C10H12Cl2N2 B178234 1-(3,4-Dichlorophenyl)piperazine CAS No. 57260-67-0

1-(3,4-Dichlorophenyl)piperazine

Cat. No. B178234
CAS RN: 57260-67-0
M. Wt: 231.12 g/mol
InChI Key: PXFJLKKZSWWVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)piperazine is an N-substituted piperazine . It has an empirical formula of C10H12Cl2N2 and a molecular weight of 231.12 .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-(3,4-Dichlorophenyl)piperazine is C10H12Cl2N2 . The average mass is 231.122 Da and the monoisotopic mass is 230.037750 Da .


Physical And Chemical Properties Analysis

1-(3,4-Dichlorophenyl)piperazine has a freezing point and boiling point of 335.65K and 643.73K respectively. Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Piperazine and its derivatives, including 1-(3,4-Dichlorophenyl)piperazine, show a wide range of biological and pharmaceutical activity .
    • They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
    • Numerous methods have been reported for the synthesis of substituted piperazines .
  • Cancer Research

    • Piperazine-containing hybrid heterocycles have been studied for their potential as anticancer agents .
    • The piperazine moiety is a central structure in numerous synthetic and natural compounds, showing a wide range of biological activities .
    • Several patents have been approved for the anticancer activity of piperazine heterocycles .
  • Treatment of Obesity, Addiction, and Neurodegenerative Disorders

    • 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]piperazine has been extensively studied for its potential therapeutic applications.
    • The compound has shown promising results in preclinical studies for the treatment of obesity, addiction, and neurodegenerative disorders.
  • Synthesis of Novel Heterocycles

    • Piperazine has been used in the synthesis of novel 3,3’- (piperazine-1,4-diylbis (arylmethylene))bis (4-hydroxy-2 H -chromen-2-one)s .
    • This was achieved via a condensation reaction between piperazine, 4-hydroxycoumarin, and various aldehydes .
  • H1 Antihistamine Group of Drugs

    • Cyclizine, a piperazine derivative, belongs to the H1 antihistamine group of drugs .
    • It shows pharmacological properties such as anti-inflammatory, anti-allergic, and anti-platelet effects .
  • Synthesis of Novel Heterocycles

    • Piperazine has been used in the synthesis of novel 3,3’- (piperazine-1,4-diylbis (arylmethylene))bis (4-hydroxy-2 H -chromen-2-one)s .
    • This was achieved via a condensation reaction between piperazine, 4-hydroxycoumarin, and various aldehydes .
  • Kinase Inhibitors and Receptor Modulators

    • Piperazine is often found in drugs or in bioactive molecules .
    • It is useful for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry .
    • Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
  • Pharmaceutical Applications

    • Cyclizine, a piperazine derivative, belongs to the H1 antihistamine group of drugs .
    • It shows pharmacological properties such as anti-inflammatory, anti-allergic, and anti-platelet effects .
  • Synthesis of Novel Heterocycles

    • Piperazine has been used in the synthesis of novel 3,3’- (piperazine-1,4-diylbis (arylmethylene))bis (4-hydroxy-2 H -chromen-2-one)s .
    • This was achieved via a condensation reaction between piperazine, 4-hydroxycoumarin, and various aldehydes .
  • Kinase Inhibitors and Receptor Modulators

    • Piperazine is often found in drugs or in bioactive molecules .
    • It is useful for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry .
    • Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
  • Pharmaceutical Applications

    • Cyclizine, a piperazine derivative, belongs to the H1 antihistamine group of drugs .
    • It shows pharmacological properties such as anti-inflammatory, anti-allergic, and anti-platelet effects .
  • Preparation of trans-N-{4-[2-(4-(2,3-dichlorophenyl)piperazine-1-yl)ethyl]cyclohexyl}-N’,N’-dimethylurea hydrochloride

    • A novel process for the preparation of this compound, which is an N-substituted piperazine, has been reported .

Safety And Hazards

Contact with 1-(3,4-Dichlorophenyl)piperazine may cause irritation. It may be harmful by skin contact, inhalation, and may cause irritation of the mucous membranes and respiratory tract .

properties

IUPAC Name

1-(3,4-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFJLKKZSWWVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205883
Record name 1-(3,4-Dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)piperazine

CAS RN

57260-67-0
Record name 1-(3,4-Dichlorophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57260-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057260670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dichlorophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Beginning with 4-bromo-1,2-dichlorobenzene (200 mg, 0.88 mmol) and piperazine (91 mg, 1.06 mmol), 98 mg of the title compound was recovered by the procedure described in Example 1.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
91 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

This compound was prepared according to the procedure of Preparation 1. A mixture of 44.6 g (0.25 mole) of bis(2-chloroethyl)amine hydrochloride, 40.5 g (0.25 mole) of 3,4-dichloroaniline and 50.0 g (0136 mole) of potassium carbonate in a total volume of 500 ml of n-butanol gave an oil as residue. Trituration of the oil with petroleum ether (30°-60° C.) gave 16.0 g of white solid, m.p. 62°-65° C.
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dichlorophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dichlorophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dichlorophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dichlorophenyl)piperazine

Citations

For This Compound
70
Citations
A Redzicka, L Szczukowski, A Kochel - X-ray Structure Analysis …, 2018 - jstage.jst.go.jp
The structure of 4, 6-dimethyl-5-(3-chlorophenyl)-2-{[4-(3, 4-dichlorophenyl)-1-piperazinyl] methyl}-pyrrolo [3, 4-c] pyrrole-1, 3 (2H, 5H)-dione (1) was determine by X-ray crystallography. …
Number of citations: 1 www.jstage.jst.go.jp
KT Chue, MS Chang, LN Ten - Chemistry of Natural Compounds, 2011 - Springer
New betulonic acid amides with piperazine derivatives were synthesized by the acid-chloride method and characterized using spectral data. It was shown that synthesized compounds 2…
Number of citations: 7 link.springer.com
K O'Malley, K Vaughan - Open Chemistry Journal, 2016 - benthamopen.com
This paper reports the synthesis and characterization of eight series of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines (12 to 19). Several series of these triazenes have been synthesized by …
Number of citations: 3 benthamopen.com
A Ahmadi, M Khalili, S Chavrogh… - Iranian Journal of …, 2012 - ncbi.nlm.nih.gov
Cyclizine (1-benzhydryl-4-methyl-piperazine, CAS 82-92-8, CYC, I), a piperazine derivative, belongs to H1 antihistamine group of drugs that shows such pharmacological properties as …
Number of citations: 2 www.ncbi.nlm.nih.gov
A Ahmadi, M Khalili, A Nafarie… - Mini Reviews in …, 2012 - ingentaconnect.com
In addition to their antihistamine effects, H1-receptor antagonists possess pharmacological properties that are not uniformly distributed among this class of drugs, such as anti-…
Number of citations: 12 www.ingentaconnect.com
B Mistry, YS Keum, R Noorzai, E Gansukh… - Journal of the Iranian …, 2016 - Springer
Isoquinoline alkaloids possess versatile biological activities. Hence, in the current research an effort has been made to improve structurally important part of isoquinoline alkaloid …
Number of citations: 18 link.springer.com
S Pospisilova, I Malik, J Curillova, H Michnova… - Bioorganic …, 2020 - Elsevier
3-[4-(Substituted)phenyl-/4-(diphenylmethyl)phenylpiperazin-1-yl]-2-hydroxypropyl-1-[(substituted)phenyl]carbamates and their salts with hydrochloric acid were synthesized, …
Number of citations: 6 www.sciencedirect.com
G Romeo, L Materia, G Marucci, M Modica… - Bioorganic & medicinal …, 2006 - Elsevier
A number of new pyrimido[5,4-b]indole and [1]benzothieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their binding and functional properties at α 1 -adrenergic …
Number of citations: 27 www.sciencedirect.com
D De Vita, F Pandolfi, R Cirilli, L Scipione… - European Journal of …, 2016 - Elsevier
The development of new anti-tubercular agents represents a constant challenge mostly due to the insurgency of resistance to the currently available drugs. In this study, a set of 60 …
Number of citations: 25 www.sciencedirect.com
M Xu, Y Wang, F Yang, C Wu, Z Wang, B Ye… - Bioorganic & Medicinal …, 2018 - Elsevier
In previous study, a series of benzamides was identified as potent antipsychotic agents. As a continuation of the program to discover novel antipsychotics, herein we reported the …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.